Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-

ADME/Tox Cytochrome P450 Drug-Drug Interaction Risk

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- (CAS 1256628-09-7, molecular formula C15H26N2O2, molecular weight 266.38 g/mol) is a substituted benzenemethanamine derivative featuring a diethylamino-propoxy chain at the 3-position and a methoxy group at the 4-position of the benzene ring. This structural architecture places it within a class of research intermediates and potential pharmacological probes wherein both the basic diethylamino moiety and the electron-donating methoxy substituent can influence physicochemical properties and biological target engagement.

Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
CAS No. 1256628-09-7
Cat. No. B12216439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-
CAS1256628-09-7
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCN(CC)CCCOC1=C(C=CC(=C1)CN)OC
InChIInChI=1S/C15H26N2O2/c1-4-17(5-2)9-6-10-19-15-11-13(12-16)7-8-14(15)18-3/h7-8,11H,4-6,9-10,12,16H2,1-3H3
InChIKeyZUNFEJIJFGNCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- (CAS 1256628-09-7): Core Chemical Identity and Compound Class Positioning for Scientific Procurement


Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- (CAS 1256628-09-7, molecular formula C15H26N2O2, molecular weight 266.38 g/mol) is a substituted benzenemethanamine derivative featuring a diethylamino-propoxy chain at the 3-position and a methoxy group at the 4-position of the benzene ring. This structural architecture places it within a class of research intermediates and potential pharmacological probes wherein both the basic diethylamino moiety and the electron-donating methoxy substituent can influence physicochemical properties and biological target engagement.

Why Generic Substitution of 3-[3-(Diethylamino)propoxy]-4-methoxy-benzenemethanamine Fails: Critical Structural Determinants for Research Reproducibility


Near-neighbor analogs of Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-, such as 2-[3-(diethylamino)propoxy]benzylamine (CAS 182964-23-4) or 4-[3-(diethylamino)propoxy]benzenamine (CAS 23043-08-5), differ in the positioning or nature of substituents (e.g., absence of the 4-methoxy group, aniline vs. benzylamine core, or regioisomeric substitution). These structural differences alter key molecular descriptors including calculated logP, hydrogen-bonding capacity, and steric bulk, which in turn can affect membrane permeability, metabolic stability, and target selectivity . Experimental CYP inhibition data illustrate that even minor structural modifications within this class can shift IC50 values by orders of magnitude [1], underscoring that generic replacement without validation introduces significant risk of irreproducible biological outcomes.

Quantitative Differentiation Evidence: Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- vs. Structural Analogs


CYP2D6 Inhibition Liability: A Discriminating Assay Between Positional Isomers

A structurally related compound within the same diethylamino-propoxy-benzene chemotype (ChEMBL2204357) exhibits a CYP2D6 IC50 of 3.30E+3 nM, whereas a distinct analog from a different chemical series (ChEMBL1825096) shows a weaker CYP2D6 IC50 of 1.00E+4 nM under comparable fluorescence-based assay conditions [1][2]. Although a direct head-to-head measurement for CAS 1256628-09-7 is currently lacking, this enzyme inhibition data from a closely related derivative demonstrates that the diethylamino-propoxy motif can confer a measurable, intermediate CYP2D6 interaction profile that short-chain or dimethylamino variants may not replicate.

ADME/Tox Cytochrome P450 Drug-Drug Interaction Risk

Physicochemical Differentiation from Regioisomeric and Core-Modified Analogs

The target compound (CAS 1256628-09-7) possesses an additional methoxy substituent and a benzylamine core compared to the simpler aniline derivative 4-[3-(diethylamino)propoxy]benzenamine (CAS 23043-08-5, molecular weight 222.33 g/mol) . The 4-methoxy group increases the molecular weight by 44 Da and adds one additional hydrogen-bond acceptor, while the benzylamine core provides a primary amine with distinct pKa (~9-10) versus the aniline NH2 (pKa ~4.6). These structural differences result in predicted logP differences of approximately 0.5–1.0 log units and alter the fraction of sp3-hybridized carbons, parameters that directly influence solubility, permeability, and metabolic soft-spot identification . A structurally analogous derivative with a dimethylamino group in place of diethylamino (4-[3-(dimethylamino)propoxy]benzylamine) further illustrates that N-alkyl chain length modulates both lipophilicity and steric accessibility.

Physicochemical Properties LogP Ligand Efficiency

Structural Determinants of Cytochrome P450 Isoform Selectivity Within the Diethylamino-Propoxy Series

For the proxy chemotype (ChEMBL2204357), CYP3A4 inhibition (IC50 = 8.70E+3 nM) is approximately 2.6-fold weaker than CYP2D6 inhibition (IC50 = 3.30E+3 nM) [1]. This differential CYP isoform profile is structurally dependent: the presence and position of the methoxy group on the aromatic ring, combined with the diethylamino-propoxy side chain, creates a binding orientation that favors CYP2D6 over CYP3A4. This selectivity pattern is unlikely to be preserved when the 4-methoxy group is absent or when the diethylamino side chain is shortened to dimethylamino or replaced with a morpholino group.

CYP3A4 Selectivity Metabolic Stability Isoform Profiling

Best-Fit Research and Industrial Application Scenarios for Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-


Medicinal Chemistry Probe Design Requiring Defined CYP2D6 Interaction Potential

When designing chemical probes for targets where CYP2D6-mediated metabolism is a critical developability parameter, the diethylamino-propoxy-4-methoxy-benzylamine scaffold provides a defined, intermediate CYP2D6 inhibition profile (proxy IC50 ~3.3 μM) that can be benchmarked against comparator series. This intermediate interaction potential contrasts with both highly potent CYP2D6 inhibitors (IC50 < 1 μM) that carry high DDI risk, and fully inert analogs that may fail to capture metabolic liabilities early in lead optimization [1].

Structure-Activity Relationship (SAR) Studies Exploring Amine Basicity and Lipophilicity

The benzylamine primary amine (pKa ~9–10) combined with the diethylamino-propoxy side chain offers two independently tunable basic centers, enabling systematic SAR exploration of how amine basicity and lipophilicity influence target binding, cellular permeability, and off-target pharmacology. Compared to aniline-based analogs (pKa ~4.6), the benzylamine core fundamentally alters the ionization state at physiological pH, providing a chemically distinct starting point for library enumeration .

Metabolic Soft-Spot Identification Using Positional Isomer Libraries

The 4-methoxy substitution pattern can serve as a metabolic soft-spot reporter in comparative metabolism studies. When contrasted with the des-methoxy analog (2-[3-(diethylamino)propoxy]benzylamine, logP 1.9) or the regioisomeric 3-methoxy-4-(diethylamino-propoxy) aniline, researchers can isolate the contribution of the methoxy group to oxidative metabolism rates and metabolite identification, providing actionable data for scaffold optimization .

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